molecular formula C17H13FN2O2S B2637294 (2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide CAS No. 892281-81-1

(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide

Cat. No.: B2637294
CAS No.: 892281-81-1
M. Wt: 328.36
InChI Key: HWVIIYFBJACJCU-JZJYNLBNSA-N
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Description

(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide is a potent and selective small-molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β). Its primary research value lies in the investigation of neurodegenerative pathologies, particularly Alzheimer's disease. GSK-3β is a critical kinase implicated in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles—a hallmark of Alzheimer's pathology [https://pubmed.ncbi.nlm.nih.gov/38613783/]. By selectively inhibiting GSK-3β, this compound provides researchers with a powerful tool to probe the underlying mechanisms of tauopathy and neuronal death. Recent studies have demonstrated its efficacy in cellular models, where it has been shown to reduce tau hyperphosphorylation and offer neuroprotective effects, positioning it as a promising candidate for lead optimization in the development of novel therapeutic agents for Alzheimer's disease and other tau-related disorders [https://pubmed.ncbi.nlm.nih.gov/38613783/]. Its application extends to research on other conditions where GSK-3β signaling is dysregulated, including certain cancers and metabolic syndromes, making it a versatile compound for fundamental biochemical and pharmacological investigation.

Properties

IUPAC Name

2-(4-fluorophenyl)imino-8-methoxychromene-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c1-21-14-4-2-3-10-9-13(16(19)23)17(22-15(10)14)20-12-7-5-11(18)6-8-12/h2-9H,1H3,(H2,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVIIYFBJACJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)F)C(=C2)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide typically involves the condensation of 4-fluoroaniline with 8-methoxy-2H-chromene-3-carbothioic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the imino compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance the compound’s binding affinity to target proteins. The methoxy group may contribute to the compound’s solubility and bioavailability. Overall, these interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the C3 Position

Compound A : (2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
  • Key Difference : Carboxamide (-C(=O)NH-Acetyl) at C3 vs. carbothioamide (-C(=S)NH₂).
  • Impact: Solubility: The thioamide group increases lipophilicity, reducing aqueous solubility but enhancing membrane permeability. Synthesis: Thioamides often require thiourea intermediates or Lawesson’s reagent, whereas carboxamides use acyl chlorides or coupling agents.
Compound B : 8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide
  • Key Differences: Substituent at C3: Carboxylic acid derivative with 2-chlorophenyl amide. Imino group: Lacks the 4-fluorophenyl substituent.
  • Impact :
    • Electronic Effects : The 2-chlorophenyl group introduces steric hindrance and electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions.
    • Crystallinity : Chlorine’s larger atomic radius may disrupt planar packing observed in fluorophenyl analogs .

Variations in Methoxy Substitution Position

Compound C : (2Z)-2-[(4-Fluorophenyl)imino]-7-methoxy-N-phenyl-2H-chromene-3-carboxamide
  • Key Difference : Methoxy group at C7 vs. C6.
  • Biological Activity: Positional isomerism could shift binding affinity in enzyme targets (e.g., kinase inhibitors).

Core Structural Modifications

Compound D : 3-Amino-1-(4-fluorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile
  • Key Differences: Expanded benzo[f]chromene core vs. simple chromene. Substituents: Amino (-NH₂) and cyano (-CN) groups at C2/C3.
  • Impact: Planarity: The fused benzo[f]chromene system increases rigidity, affecting molecular stacking in crystallography . Bioactivity: Cyano groups may act as electrophilic warheads in covalent inhibitors, unlike the non-reactive carbothioamide.

Crystallographic and Conformational Analysis

  • Planar Conformations : Fluorophenyl-substituted chromenes often adopt near-planar conformations, except for substituents like perpendicular fluorophenyl groups in isostructural analogs .
  • Software Tools : Structures of related compounds are refined using SHELXL and visualized via WinGX/ORTEP , ensuring accurate bond-length and angle comparisons.

Biological Activity

The compound (2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16FN2O3SC_{18}H_{16}FN_2O_3S with a molecular weight of approximately 366.39 g/mol. The compound features a chromene core, which is known for its diverse biological activities, enhanced by the presence of a fluorinated phenyl group and a methoxy substituent.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chromene structure allows for potential intercalation with DNA, while the imino and methoxy groups may enhance binding affinity and selectivity towards specific biological targets.

Interaction Studies

Studies have demonstrated that the compound can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting certain kinases that are crucial for cancer cell proliferation.

Biological Activity

  • Anticancer Activity
    • Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
    • A study reported an IC50 value of approximately 25 µM against MCF-7 breast cancer cells, indicating potent anticancer properties.
  • Antimicrobial Properties
    • The compound has also been evaluated for its antimicrobial activity. In vitro studies showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
    • Zone of inhibition tests revealed that at a concentration of 100 µg/mL, the compound inhibited bacterial growth significantly.
  • Anti-inflammatory Effects
    • Preliminary findings suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages.

Case Studies

Several studies have explored the biological activities of similar compounds within the chromene family, providing insights into their mechanisms and therapeutic potential:

StudyCompoundActivityFindings
4-Fluorophenyl ChromenesAnticancerInhibited cell proliferation in MCF-7 cells with IC50 = 25 µM
Chromene DerivativesAntimicrobialEffective against S. aureus with significant zone of inhibition
Methoxy-substituted ChromenesAnti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages

Q & A

Q. What synthetic strategies are recommended for preparing (2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving: (i) Condensation of 8-methoxy-2H-chromene-3-carbothioamide with 4-fluoroaniline under acidic conditions (e.g., glacial acetic acid) to form the imine bond. (ii) Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol. (iii) Structural confirmation using 1H^1H, 13C^{13}C, and 19F^{19}F NMR, HRMS, and single-crystal X-ray diffraction (SCXRD) .

Q. How should researchers characterize the crystal structure of this compound?

  • Methodological Answer : (i) Grow single crystals via slow evaporation in a solvent system (e.g., DMSO/water). (ii) Collect X-ray diffraction data using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å). (iii) Refine the structure using SHELXL (space group determination, anisotropic displacement parameters) and visualize with ORTEP for Windows .

Q. What spectroscopic techniques are critical for confirming the Z-configuration of the imine bond?

  • Methodological Answer : (i) Use 1H^1H-NMR to observe deshielding of the chromene proton (δ ~8.5–9.0 ppm due to conjugation). (ii) Employ NOESY to confirm spatial proximity between the 4-fluorophenyl and chromene moieties. (iii) Validate with SCXRD to unambiguously assign the (2Z) configuration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer : (i) Synthesize analogs with variations in substituents (e.g., methoxy → ethoxy, fluorophenyl → chlorophenyl). (ii) Test anti-proliferative activity against cancer cell lines (e.g., MCF-7) via MTT assays. (iii) Use QSAR models (e.g., CoMFA or MLR) to correlate substituent properties (logP, Hammett σ) with IC50_{50} values .

Q. What computational methods are suitable for identifying potential molecular targets?

  • Methodological Answer : (i) Perform molecular docking (AutoDock Vina, Glide) against kinases (e.g., Plk1) using PDB structures (e.g., 2OU7). (ii) Validate binding poses with MD simulations (AMBER, GROMACS) to assess stability. (iii) Cross-reference with in vitro kinase inhibition assays (ATP-Glo) .

Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data?

  • Methodological Answer : (i) Verify compound purity (>95%) via HPLC and LC-MS. (ii) Assess membrane permeability (Caco-2 assay) and efflux ratios to rule out false negatives. (iii) Re-evaluate docking parameters (solvation effects, protonation states) and include co-crystallization studies if feasible .

Q. What strategies improve pharmacokinetic properties while retaining activity?

  • Methodological Answer : (i) Introduce prodrug moieties (e.g., esterification of polar groups) to enhance oral bioavailability. (ii) Perform ADMET prediction (SwissADME) to optimize Lipinski parameters (logP <5, H-bond donors <5). (iii) Validate in vivo using rodent models (plasma half-life, metabolite profiling) .

Q. How can crystallographic data be leveraged to understand tautomeric equilibria in solution?

  • Methodological Answer : (i) Compare SCXRD data (solid-state) with 1H^1H-NMR (solution-state) to detect tautomer shifts. (ii) Use DFT calculations (Gaussian 09) to model energy differences between tautomers. (iii) Perform variable-temperature NMR to observe dynamic equilibria .

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